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Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-
CAS No.: 1236162-17-6
Cat. No.: B2682530
Get Quote
. J

Executive Summary & Compound Identity

6-Chloro-5-Quinolinol is a halogenated quinoline derivative characterized by a hydroxyl group
at the C5 position and a chlorine atom at the C6 position.[1] It serves as a critical scaffold in the
development of metal-chelating agents and antifungal pharmacophores.[1]

Unlike its 8-hydroxyquinoline counterparts, the 5-hydroxyquinoline core presents unique
electronic properties due to the para-orientation of the nitrogen lone pair relative to the hydroxyl
group (in the resonance contributor sense), influencing both its acidity and metal binding
Kinetics.[1]
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Property Data

IUPAC Name 6-Chloroquinolin-5-ol
CAS Number 1236162-17-6
Molecular Formula CsoHsCINO
Molecular Weight 179.60 g/mol
Monoisotopic Mass 179.0138 Da

5-Chloro-8-quinolinol (Cloxiquine); 8-Chloro-5-
Key Isomers .
quinolinol

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via electrophilic
aromatic substitution (chlorination) of 5-hydroxyquinoline.[1]

Synthetic Logic

The 5-hydroxyl group is a strong ortho, para-director.[1]

» Position 8 (Para to OH): Electronically favored but sterically accessible.[1]

e Position 6 (Ortho to OH): The target site.[1]

» Position 4 (Ortho to OH): Deactivated by the electron-deficient pyridine ring.[1]

Protocol: Controlled chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0°C favors
the monochlorinated products.[1] Separation of the 6-chloro isomer from the 8-chloro and 6,8-
dichloro byproducts is achieved via column chromatography (SiOz, Hexane:EtOAc gradient).[1]

Sample Preparation for Spectroscopy|[1]

 NMR: Dissolve 5-10 mg in DMSO-de (preferred for solubility and OH proton exchange
suppression).[1]

e MS: Dilute to 10 pM in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://patentimages.storage.googleapis.com/37/3b/3e/25c6d0b22c285d/US3793305.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2682530?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» IR: Prepare a KBr pellet (1% w/w) or use ATR (Attenuated Total Reflectance) on the neat
solid.[1]

Spectroscopic Data Analysis[1][2][3]
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).[1]

The mass spectrum provides the primary confirmation of the halogenation state via the chlorine
isotopic signature.[1]

m/z (lon) Relative Intensity Assignment Interpretation

[M+H]* (ESI) / M*[1]« Molecular ion

179.0 100% (Base Peak) o
(ED containing 3°Cl.
Isotope peak
containing 37Cl.[1]
181.0 ~32% [M+2+H]* / [M+2]*[1]e  Diagnostic 3:1 ratio

confirms

monochlorination.

Loss of Carbon

Monoxide (neutral
151.0 Variable [M-COJ* loss 28 Da).[1]

Characteristic of

phenols.

Dechlorination (loss of

144.0 Variable [M-CI]*
35 Da).[1]

Sequential loss of CO

116.0 Variable [M-CO-CIJ*
and CL[1]

Self-Validating Logic: If the M+2 peak intensity is <5% or >50% relative to the base peak, the
sample is contaminated with non-chlorinated starting material or di-chlorinated byproduct,
respectively.[1]
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Figure 1: Proposed fragmentation pathway for 6-chloro-5-quinolinol under Electron lonization

(EN).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-ds (2.50 ppm ref).[1] Frequency: 400 MHz (*H), 100 MHz (23C).[1]

'H NMR Interpretation

The spectrum consists of two spin systems: the pyridine ring (3 protons) and the benzene ring
(2 protons).[1]
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Proton Shift (8, ppm) Multiplicity J (H2) Structural Logic

Exchangeable
) phenolic proton.
OH 10.5-11.0 Broad Singlet - ]
[1] Disappears

with D20 shake.

Adjacent to
H2 8.85 dd 42,15 Nitrogen
(deshielded).[1]

Peri-position to
5-OH.[1]
Deshielded by

ring current.[1]

H4 8.45 dd 8.5,15

Ortho to H7.[1]
Deshielded by

Nitrogen lone

H8 7.90 d 9.0

pair proximity.[1]

Ortho to H8.[1]
H7 7.65 d 9.0 Shielded relative
to H8.

Beta-position on
H3 7.55 dd 8.5,4.2 .
pyridine ring.[1]

Critical Distinction (Self-Validation):

e 6-Chloro isomer (Target): The benzene ring has protons at C7 and C8.[1] They are ortho to
each other, resulting in a large coupling constant (~9 Hz).[1]

o 8-Chloro isomer: The benzene ring has protons at C6 and C7.[1] They are ortho (~9 Hz).[1]

 Distinction: In the 6-chloro isomer, the H4 proton (pyridine ring) often shows a specific NOE
(Nuclear Overhauser Effect) with the OH group, while H8 shows NOE with H2/N lone pair
space.[1] The chemical shift of C5-OH is the most sensitive environmental probe.[1]
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13C NNMR Infprprp’rafinn

Carbon Shift (8, ppm) Type Assignment
C-OH.[1] Deshielded

C5 152.5 Quaternary )
ipso carbon.[1]

Cc2 150.1 CH Alpha to Nitrogen.[1]

C8a 148.0 Quaternary Ring junction.[1]

C4 132.0 CH Para to Nitrogen.[1]

C8 130.5 CH Benzene ring.[1]

Cc7 126.2 CH Benzene ring.[1]
C-ClL.[1] Upfield shift
due to heavy atom

C6 120.5 Quaternary )
effect relative to C-H.
[1]

C3 121.8 CH Beta to Nitrogen.[1]

C4a 118.5 Quaternary Ring junction.[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.[1]

Wavenumber (cm~?)

Vibration Mode

Functional Group

3100 — 3400 Stretch (Broad) O-H (Phenolic, H-bonded).[1]
3050 Stretch C-H (Aromatic).[1]

C=N/ C=C (Quinoline ring
1625, 1580 Stretch o

skeletal vibrations).[1]
1270 Stretch C-O (Phenolic C-O stretch).[1]
1080 In-plane Bend C-H (Aromatic).[1]
780 — 820 Stretch C-CI (Aromatic chloride).[1]
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Self-Validating Experimental Workflow

To ensure the synthesized or purchased material is authentically 6-chloro-5-quinolinol and not
an isomer, follow this logic flow:
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Start: Isolate Material

Step 1: Mass Spec (ESI+)

Are peaks at 179 & 181
present in 3:1 ratio?

Step 2: 1H NMR (Aromatic Region)

No (Check ClI source)

Check Benzene Protons (H7, H8)
IsJ=9.0 Hz?

Yes (Doublet) No (Singlet = 6,8-dichloro)

REJECT:
Wrong Isomer or Impurity

Step 3: NOE/HMBC

H4-OH interaction

CONFIRMED:
6-Chloro-5-Quinolinol

Click to download full resolution via product page

Figure 2: Decision tree for structural validation of 6-chloro-5-quinolinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 6-Chloro-5-
Quinolinol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2682530/docs#technical-guide-spectroscopic-
profiling-of-6-chloro-5-quinolinol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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